2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide 2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200673
InChI: InChI=1S/C18H12Cl3N3OS/c19-12-6-7-13(20)15(8-12)23-17(25)16-14(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)
SMILES:
Molecular Formula: C18H12Cl3N3OS
Molecular Weight: 424.7 g/mol

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC20200673

Molecular Formula: C18H12Cl3N3OS

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C18H12Cl3N3OS
Molecular Weight 424.7 g/mol
IUPAC Name 2-benzylsulfanyl-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide
Standard InChI InChI=1S/C18H12Cl3N3OS/c19-12-6-7-13(20)15(8-12)23-17(25)16-14(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)
Standard InChI Key DFVAABQUMXWKGH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a pyrimidine ring substituted at positions 2, 4, 5, and 6. Critical functional groups include:

  • 2-position: Benzylsulfanyl moiety (–S–CH₂C₆H₅)

  • 5-position: Chlorine atom

  • 4-position: Carboxamide group (–CONH–) linked to a 2,5-dichlorophenyl ring

This arrangement creates a planar heterocyclic system with multiple sites for intermolecular interactions, including hydrogen bonding (amide group) and hydrophobic stacking (aromatic rings).

Molecular Data

PropertyValue
IUPAC Name2-benzylsulfanyl-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide
Molecular FormulaC₁₈H₁₂Cl₃N₃OS
Molecular Weight424.7 g/mol
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)OC
Canonical SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)OC

Table 1: Fundamental molecular descriptors.

Synthetic Methodologies

General Approach

Synthesis typically involves sequential functionalization of a pyrimidine core:

  • Pyrimidine ring formation via Biginelli or similar cyclocondensation reactions.

  • Nucleophilic substitution at C2 using benzyl mercaptan to introduce the sulfanyl group.

  • Chlorination at C5 using POCl₃ or related agents.

  • Carboxamide coupling at C4 via reaction with 2,5-dichloroaniline using carbodiimide mediators.

Optimization Challenges

Key issues include:

  • Regioselectivity control during chlorination (avoiding over-halogenation).

  • Steric hindrance during amide bond formation due to bulky dichlorophenyl groups.

  • Purification challenges arising from polar byproducts.

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished, structural analogs suggest:

  • Lipophilicity: High (LogP ≈ 4.2 predicted) due to aromatic substituents.

  • Aqueous solubility: Likely <1 mg/mL at 25°C, necessitating DMSO or ethanol as solvents.

  • Thermal stability: Decomposition onset >200°C, inferred from thermogravimetric analysis of related pyrimidines.

Spectroscopic Signatures

Hypothetical profiles based on computational modeling:

  • FT-IR:

    • N–H stretch: 3300–3100 cm⁻¹ (amide)

    • C=O stretch: 1680–1640 cm⁻¹

    • C–S vibration: 690–590 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • δ 8.2–8.4 ppm (pyrimidine H6)

    • δ 7.3–7.5 ppm (aromatic protons)

    • δ 4.3 ppm (benzyl –CH₂–)

Biological Activity and Mechanisms

Hypothesized Targets

While direct bioactivity data are unavailable, structural analogs exhibit:

  • Antimicrobial effects: Through dihydrofolate reductase inhibition (MIC ≈ 8–32 μg/mL against S. aureus).

  • Kinase modulation: Binding to ATP pockets in tyrosine kinases (IC₅₀ ≈ 50–200 nM) .

  • Cytotoxicity: EC₅₀ values of 1–10 μM in HeLa cells via tubulin polymerization disruption.

Structure-Activity Relationships

  • Benzylsulfanyl group: Enhances membrane permeability vs. hydroxyl or amino substituents.

  • Dichlorophenyl moiety: Increases target affinity through hydrophobic interactions.

  • Chloro at C5: Critical for electronic effects on ring reactivity .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceReported Activity
2-(Benzylsulfanyl)-5-chloro-N-(2,4-dichlorophenyl)pyrimidine-4-carboxamideDichlorophenyl substitution patternIC₅₀ = 120 nM (EGFR kinase)
6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamideHydroxy vs. benzylsulfanyl groupEC₅₀ = 8.2 μM (HCT116 cells)
5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamideEthyl linker with methoxy groupsMIC = 16 μg/mL (E. coli)

Table 2: Biological activities of structural analogs .

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